Cas no 1000287-02-4 (1-cyclopentylpiperidin-4-amine hydrochloride)

1-cyclopentylpiperidin-4-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-cyclopentylpiperidin-4-amine hydrochloride
-
- インチ: 1S/C10H20N2.ClH/c11-9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8,11H2;1H
- InChIKey: ZUSFNGHXTPVLHI-UHFFFAOYSA-N
- ほほえんだ: N1(C2CCCC2)CCC(N)CC1.[H]Cl
計算された属性
- せいみつぶんしりょう: 204.139326g/mol
- どういたいしつりょう: 204.139326g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
- ぶんしりょう: 204.74g/mol
1-cyclopentylpiperidin-4-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM554770-100mg |
1-Cyclopentylpiperidin-4-amine hydrochloride |
1000287-02-4 | 95%+ | 100mg |
$78 | 2023-01-05 | |
Chemenu | CM554770-250mg |
1-Cyclopentylpiperidin-4-amine hydrochloride |
1000287-02-4 | 95%+ | 250mg |
$129 | 2023-01-05 | |
Chemenu | CM554770-1g |
1-Cyclopentylpiperidin-4-amine hydrochloride |
1000287-02-4 | 95%+ | 1g |
$258 | 2023-01-05 |
1-cyclopentylpiperidin-4-amine hydrochloride 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
1-cyclopentylpiperidin-4-amine hydrochlorideに関する追加情報
Professional Introduction to 1-cyclopentylpiperidin-4-amine hydrochloride (CAS No. 1000287-02-4)
1-cyclopentylpiperidin-4-amine hydrochloride, identified by the CAS number 1000287-02-4, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class, which is well-documented for its versatility in medicinal chemistry due to its structural framework that can modulate biological targets effectively. The introduction of a cyclopentyl group at the 1-position and an amine functionality at the 4-position enhances its pharmacological profile, making it a valuable intermediate in synthesizing bioactive molecules.
The hydrochloride salt form of 1-cyclopentylpiperidin-4-amine hydrochloride improves its solubility and stability, which are critical factors for pharmaceutical applications. These properties facilitate its use in various formulations and enhance its suitability for both preclinical and clinical studies. The compound’s structural features make it a promising candidate for further derivatization, enabling the development of novel therapeutic agents targeting a range of diseases.
In recent years, there has been growing interest in piperidine derivatives due to their demonstrated efficacy in treating neurological disorders, cardiovascular diseases, and infectious diseases. The cyclopentyl substituent in 1-cyclopentylpiperidin-4-amine hydrochloride contributes to improved metabolic stability and reduced toxicity, which are essential attributes for any drug candidate. This has led to extensive research into its potential applications in drug discovery.
One of the most compelling aspects of 1-cyclopentylpiperidin-4-amine hydrochloride is its role as a key intermediate in synthesizing small-molecule inhibitors. These inhibitors have shown promise in preclinical studies for their ability to modulate enzyme activity and receptor binding. For instance, derivatives of this compound have been investigated for their potential in inhibiting kinases and other enzymes involved in cancer pathways. The structural flexibility of the piperidine ring allows for fine-tuning of interactions with biological targets, making it an attractive scaffold for medicinal chemists.
The pharmaceutical industry has leveraged the unique properties of 1-cyclopentylpiperidin-4-amine hydrochloride to develop novel therapeutics. Researchers have explored its use in creating molecules that exhibit high selectivity and low toxicity. This has been particularly relevant in the context of developing treatments for chronic diseases where long-term efficacy and safety are paramount. The compound’s ability to undergo further chemical modifications has opened up numerous possibilities for generating structurally diverse libraries of compounds for high-throughput screening.
Recent advancements in computational chemistry and machine learning have further accelerated the discovery process involving 1-cyclopentylpiperidin-4-amine hydrochloride. These technologies enable virtual screening of vast chemical spaces, identifying potential candidates with desired pharmacokinetic profiles. Such computational approaches have been instrumental in predicting the binding affinity and metabolic stability of derivatives, thereby streamlining the drug development pipeline.
The synthesis of 1-cyclopentylpiperidin-4-amine hydrochloride involves multi-step organic reactions that highlight the expertise required in pharmaceutical synthesis. The process typically begins with the formation of the piperidine ring followed by functionalization at the 1-position with a cyclopentyl group. Subsequent introduction of the amine group at the 4-position completes the structure. The final step involves converting the free base into its hydrochloride salt to enhance solubility and shelf life.
The importance of 1-cyclopentylpiperidin-4-amine hydrochloride cannot be overstated, given its broad applicability across multiple therapeutic areas. Its role as a building block for more complex molecules underscores its significance in modern drug discovery. As research continues to uncover new biological targets and mechanisms, compounds like 1-cyclopentylpiperidin-4-amine hydrochloride will remain at the forefront of pharmaceutical innovation.
In conclusion, 1-cyclopentylpiperidin-4-amine hydrochloride (CAS No. 1000287-02-4) represents a cornerstone in medicinal chemistry, offering a versatile platform for developing novel therapeutics. Its structural attributes, combined with its favorable pharmacokinetic properties, make it an indispensable tool for researchers striving to create next-generation drugs. As scientific understanding evolves, so too will the applications and impact of this remarkable compound.
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